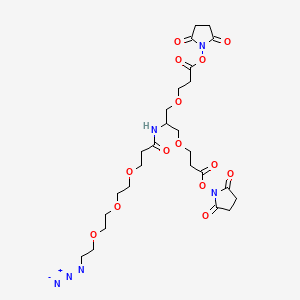
N-(Boc-PEG2)-N-bis(PEG3-azide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Boc-PEG2)-N-bis(PEG3-azide) is a compound that belongs to the class of Boc-protected polyethylene glycol (PEG) linkers. The compound features a Boc-protected amine group and azide groups, which are commonly used in click chemistry reactions. The hydrophilic PEG spacers enhance the solubility of the compound in aqueous media, making it useful in various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with PEG2 (polyethylene glycol with two ethylene glycol units) to form the Boc-PEG2 intermediate.
Azidation: The PEG3 (polyethylene glycol with three ethylene glycol units) is functionalized with azide groups, which are then attached to the Boc-PEG2 intermediate to form the final compound.
Industrial Production Methods
Industrial production of N-(Boc-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to verify the structure and purity of the compound.
化学反応の分析
Types of Reactions
N-(Boc-PEG2)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes to facilitate the cycloaddition reaction.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Triazoles: Formed from the click chemistry reaction between azides and alkynes.
Free Amine: Generated after the deprotection of the Boc group.
科学的研究の応用
N-(Boc-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
作用機序
The mechanism of action of N-(Boc-PEG2)-N-bis(PEG3-azide) involves:
Click Chemistry: The azide groups react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Deprotection: The Boc group is removed under acidic conditions to expose the amine group, which can then participate in further reactions.
類似化合物との比較
Similar Compounds
N-Boc-PEG2-Bromide: Contains a Boc-protected amine and a bromide group, used in nucleophilic substitution reactions.
t-Boc-N-amido-PEG2-CH2CO2H: Features a Boc-protected amine and a carboxyl group, used as a crosslinker in bioconjugation.
Uniqueness
N-(Boc-PEG2)-N-bis(PEG3-azide) is unique due to its dual functionality, combining a Boc-protected amine and azide groups. This allows it to participate in both click chemistry and amine-based reactions, making it highly versatile for various applications.
特性
IUPAC Name |
tert-butyl 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O11/c1-28(2,3)46-27(37)5-11-39-17-16-38-10-4-26(36)35(8-14-42-20-24-44-22-18-40-12-6-31-33-29)9-15-43-21-25-45-23-19-41-13-7-32-34-30/h4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUXLBOVCGLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)



